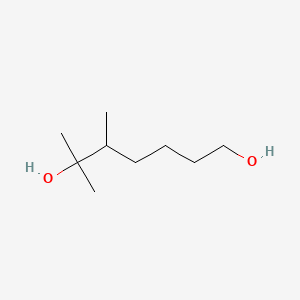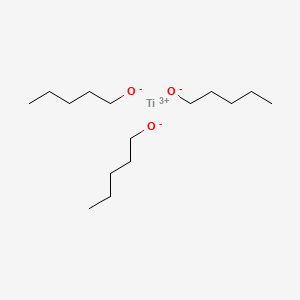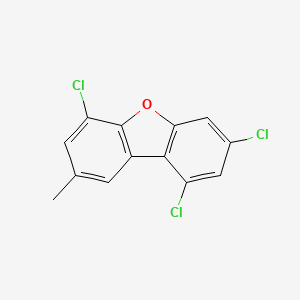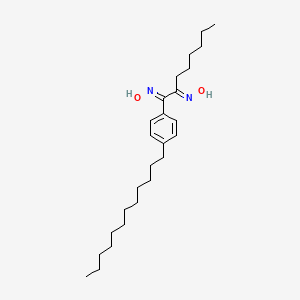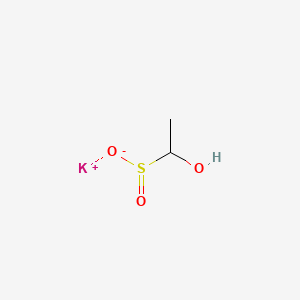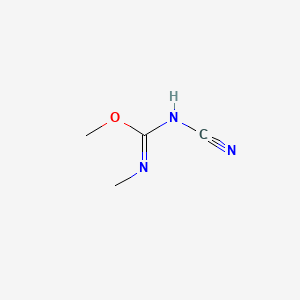
7-Methoxy-3,7-dimethyloctan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3,7-dimethyloctan-3-ol is an organic compound with the molecular formula C11H24O2. It is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methoxy-3,7-dimethyloctan-3-ol is typically synthesized through a multi-step process:
Hydrochlorination of dihydromyrcene: This step involves the addition of hydrochloric acid to dihydromyrcene to form 2-chloro-2,6-dimethyl-7-octene.
Methoxylation: The resulting 2-chloro-2,6-dimethyl-7-octene undergoes methoxylation to form an epoxide.
Epoxidation: The epoxide is then hydrogenated in the presence of Raney nickel and triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts such as Raney nickel and solvents like triethylamine is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,7-dimethyloctan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
7-Methoxy-3,7-dimethyloctan-3-ol has several scientific research applications:
Chemistry: Used as a solvent, transfer agent, and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of perfumes, cosmetics, toiletries, and soaps due to its pleasant odor
Mechanism of Action
The mechanism of action of 7-Methoxy-3,7-dimethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,7-dimethyloctan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
3,7-Dimethyl-7-methoxyoctan-2-ol: Another structural isomer with different functional group positions
Uniqueness
7-Methoxy-3,7-dimethyloctan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pleasant sandalwood odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .
Properties
CAS No. |
94230-87-2 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
7-methoxy-3,7-dimethyloctan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h12H,6-9H2,1-5H3 |
InChI Key |
GOQKULHUGPFFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
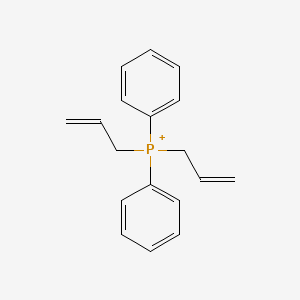
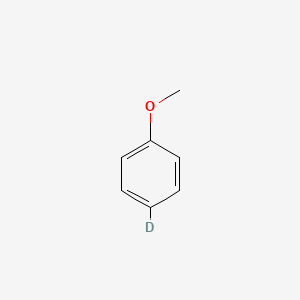
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
